molecular formula C14H23NO B8578611 N-(3-Isopropoxybenzyl)butan-1-amine

N-(3-Isopropoxybenzyl)butan-1-amine

Cat. No. B8578611
M. Wt: 221.34 g/mol
InChI Key: NIFYFNBBKKYCCH-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

Following a procedure analogous to that for the synthesis of Example 106, (3-isopropoxyphenyl)methanamine (Matrix, 200 mg, 1.21 mmol) and butyraldehyde (110 μL, 1.21 mmol) were converted to the title compound (43 mg, 16%). 1H NMR (CDCl3) δ 7.29-7.17 (m, 1H), 6.99-6.74 (m, 3H), 4.57 (td, J=6.1, 12.1 Hz, 1H), 3.80 (s, 2H), 2.65 (t, J=7.3 Hz, 2H), 1.63-1.50 (m, 2H), 1.40-1.24 (m, 8H), 0.90 (t, J=7.3 Hz, 3H); MS (ESI+) m/z 222.2 (M+H)+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
110 μL
Type
reactant
Reaction Step One
Yield
16%

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH2:11][NH2:12])[CH:8]=[CH:9][CH:10]=1)([CH3:3])[CH3:2].[CH:13](=O)[CH2:14][CH2:15][CH3:16]>>[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:8]=[CH:9][CH:10]=1)[CH2:11][NH:12][CH2:13][CH2:14][CH2:15][CH3:16])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)OC=1C=C(C=CC1)CN
Name
Quantity
110 μL
Type
reactant
Smiles
C(CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1C=C(CNCCCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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